6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one
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Overview
Description
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the phenylpiperazine moiety in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Alkylation: The 7-hydroxy-4-methylcoumarin is then alkylated with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the 6-position.
Piperazine Introduction: The resulting intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted phenylpiperazine derivatives.
Scientific Research Applications
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to the presence of the ethyl group at the 6-position and the hydroxyl group at the 7-position, which contribute to its distinct pharmacological profile. The combination of the chromen-2-one core with the phenylpiperazine moiety enhances its biological activity and makes it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-16-12-19-17(13-22(26)27-21(19)14-20(16)25)15-23-8-10-24(11-9-23)18-6-4-3-5-7-18/h3-7,12-14,25H,2,8-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANJRVGPCQQVMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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